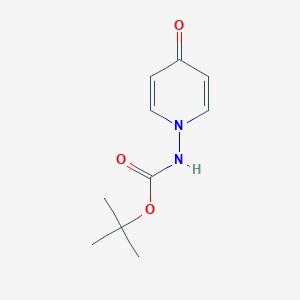

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Overview

Description

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H13NO3. It is also known as tert-butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. This compound is part of the carbamate ester family and is characterized by its unique structure, which includes a pyridine ring with a ketone group at the 4-position and a tert-butyl ester group at the 1-position.

Preparation Methods

The synthesis of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-hydroxy-2-quinolones with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the formation of the ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in the functional groups attached to the quinolone ring.

tert-butyl esters: These compounds have a tert-butyl ester group but may have different core structures, leading to different reactivities and applications.

Carbamate esters: These compounds have a carbamate ester functional group but may vary in the structure of the rest of the molecule, affecting their chemical and biological properties.

Biological Activity

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI), commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, structural characteristics, and implications for drug design.

Chemical Structure and Properties

The compound features a carbamic acid moiety linked to a pyridinyl group and a dimethyl ether group. Its molecular formula is with a molecular weight of approximately 226.24 g/mol. The unique structural components contribute to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that carbamate derivatives like (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester exhibit enzyme inhibitory properties . These compounds can bind to the active sites of enzymes, effectively blocking their catalytic functions. For instance:

- Acid Ester Hydrolases : Studies have shown that this compound can inhibit acid ester hydrolase enzymes by forming covalent bonds with their active sites or altering enzyme conformations through allosteric binding .

- Acetylcholinesterase Inhibitors : Similar carbamates have been explored for their potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The biological activity of carbamic acid derivatives is multifaceted:

- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity, making them candidates for further investigation in treating infections.

- Anti-inflammatory Effects : Research is ongoing to explore the anti-inflammatory potential of carbamate derivatives, particularly in relation to pain management .

- DNA Interaction : Certain derivatives have shown promise in DNA binding studies, indicating potential applications in gene therapy or as DNA photocleavers .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of carbamate derivatives:

- Synthesis and Evaluation : A study synthesized various 3-(3-pyridyl)-oxazolidone derivatives and evaluated their antibacterial and anthelmintic activities. The results indicated significant biological activity linked to specific structural features .

- 3D QSAR Studies : Advanced modeling techniques have been employed to predict the biological activity of new derivatives based on existing data. These models have successfully identified potent inhibitors against specific enzyme targets .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that some carbamates could act as noncompetitive inhibitors of enzymes involved in inflammatory pathways. This suggests a dual mechanism involving both direct enzyme inhibition and modulation of related biochemical pathways .

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-(4-oxopyridin-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)11-12-6-4-8(13)5-7-12/h4-7H,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOZFDHCIGBEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.